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CAS No.: 1224604-14-1

Cat. No.: B577815

Get Quote

Executive Summary
This application note details the experimental handling and strategic utilization of 5-Bromo-N-
methoxy-N,3-dimethylpicolinamide (CAS 1256814-12-4). This molecule represents a

"privileged scaffold" in medicinal chemistry, particularly for kinase inhibitor discovery.[1] Its

value lies in its dual-orthogonality:

The Weinreb Amide (C-2): A "masked" ketone functionality that prevents over-addition of

nucleophiles via a stable chelated intermediate.

The Aryl Bromide (C-5): A reactive handle for Palladium-catalyzed cross-coupling (Suzuki,

Buchwald, Sonogashira).

The 3-Methyl Group: Provides critical steric bulk, often necessary for locking bioactive

conformations (atropisomerism control), but presents unique kinetic challenges during

synthesis.
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This guide provides optimized protocols for selectively engaging these functional groups

without cross-reactivity.

Strategic Analysis: The Divergent Workflow
The core challenge with this scaffold is the Order of Operations. The researcher must decide

whether to install the ketone (via the amide) or the biaryl system (via the bromide) first.

Path A (Coupling First): Recommended. The Weinreb amide is highly stable under basic Pd-

coupling conditions. This route minimizes the risk of side reactions involving the resulting

ketone carbonyl during subsequent metal catalysis.

Path B (Acylation First): Viable, but risky. If the ketone is installed first, the new carbonyl may

coordinate with Palladium catalysts in the subsequent step, potentially poisoning the catalyst

or requiring higher loadings.

Visualization: Reaction Divergence & Logic
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Figure 1: Strategic decision tree for functionalizing the scaffold. Path A is generally preferred for

higher overall yields.

Protocol 1: Chelation-Controlled Ketone Synthesis
Objective: Convert the Weinreb amide to a ketone using a Grignard reagent without over-

addition to the tertiary alcohol.

Mechanistic Insight
The success of this reaction relies on the formation of a stable 5-membered metal-chelate

intermediate (see Figure 2). The N-methoxy oxygen and the carbonyl oxygen coordinate to the
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Magnesium (or Lithium) atom. This tetrahedral intermediate is stable in the reaction mixture

and only collapses to the ketone after acidic hydrolysis (quenching).

Critical Constraint (The 3-Methyl Effect): The methyl group at position 3 introduces steric strain.

While standard Weinreb amides react at 0°C, this scaffold often requires warming to Room

Temperature (RT) to drive the reaction to completion, as the bulky methyl group hinders the

approach of the nucleophile.

Experimental Procedure
Reagents:

Substrate: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (1.0 eq)

Nucleophile: Organomagnesium (Grignard) reagent (e.g., PhMgBr, MeMgBr) (1.2 – 1.5 eq)

Solvent: Anhydrous THF (0.1 M concentration)

Quench: 1M HCl or Sat. NH₄Cl

Step-by-Step:

Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.

Dissolution: Dissolve the starting material (1.0 eq) in anhydrous THF. Cool the solution to

0°C (ice bath).

Addition: Add the Grignard reagent (1.2 eq) dropwise over 15 minutes.

Note: A slight excess is required because the pyridine nitrogen can weakly coordinate to

the Mg, effectively lowering the active concentration of the reagent.

Reaction: Stir at 0°C for 30 minutes.

Checkpoint: Check TLC/LCMS. If starting material remains (likely due to the 3-methyl

steric hindrance), remove the ice bath and allow to warm to 23°C (RT). Stir for an

additional 1-2 hours.
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Quench (The Critical Step):

Cool back to 0°C.

Pour the reaction mixture into a vigorously stirring flask of 1M HCl or saturated NH₄Cl.

Why? The tetrahedral intermediate is stable.[2] It must be protonated to collapse and

release the ketone and the N,O-dimethylhydroxylamine byproduct.

Workup: Extract with EtOAc (3x). Wash organics with Brine. Dry over MgSO₄.

Data Summary: Optimization Parameters
Parameter Standard Condition

Optimized for 3-Me
Scaffold

Reason

Temperature -78°C to 0°C 0°C to RT

3-Methyl steric bulk

slows nucleophilic

attack; higher energy

needed.

Equivalents 1.05 eq 1.3 - 1.5 eq

Pyridine nitrogen

competes for Mg

coordination.

Quench NH₄Cl (aq) 1M HCl

Stronger acid ensures

rapid breakdown of

the sterically crowded

chelate.

Protocol 2: Palladium-Catalyzed Cross-Coupling
(Suzuki-Miyaura)
Objective: Functionalize the C-5 position with an aryl/heteroaryl group while leaving the

Weinreb amide intact.

Mechanistic Insight
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The 5-bromo position on the pyridine ring is electronically activated (electron-deficient ring),

making it an excellent candidate for oxidative addition by Pd(0). However, the pyridine nitrogen

can act as a ligand, potentially poisoning the catalyst. We utilize Pd(dppf)Cl₂, a bidentate

catalyst with a large bite angle, which is robust against such displacement.

Experimental Procedure
Reagents:

Substrate: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (1.0 eq)

Boronic Acid/Ester: R-B(OH)₂ (1.2 eq)

Catalyst: Pd(dppf)Cl₂[3]·DCM (0.05 eq / 5 mol%)

Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (for sterically hindered boronic acids)

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

Degassing: In a microwave vial or pressure tube, combine the substrate, boronic acid, and

base. Suspend in the solvent mixture. Sparge with Argon for 10 minutes (essential to remove

O₂).

Catalyst Addition: Add Pd(dppf)Cl₂ quickly to minimize air exposure. Seal the vessel.

Heating: Heat to 90°C for 4–12 hours.

Note: If using a microwave reactor, heat to 110°C for 30–60 minutes.

Filtration: Cool to RT. Filter the black suspension through a pad of Celite to remove

Palladium black. Rinse with EtOAc.

Purification: The Weinreb amide is polar. Flash chromatography usually requires a gradient

of 20% -> 60% EtOAc in Hexanes.

Visualization: Mechanism of Selectivity
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Figure 2: The "Weinreb Chelation" mechanism that enforces single addition of the nucleophile.

Troubleshooting & Safety
Common Failure Modes

Stalled Reaction (Grignard): If the reaction stalls at 50% conversion, do not add more

Grignard immediately. The Magnesium salts may have precipitated, coating the stir bar or

the reactant.

Fix: Add anhydrous LiCl (1.0 eq) to solubilize the Turbo-Grignard species (Knochel

modification).

Hydrolysis of Amide (Suzuki): If using strong bases (NaOH/KOH) at high temps, the amide

may hydrolyze to the carboxylic acid.

Fix: Stick to carbonate bases (K₂CO₃) or phosphate bases (K₃PO₄).

Safety Data (E-E-A-T)
Sensitization: Pyridine derivatives are known skin sensitizers. Handle in a fume hood.
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Exotherm: The quenching of the Grignard reaction is highly exothermic. Perform slowly with

an external cooling bath.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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